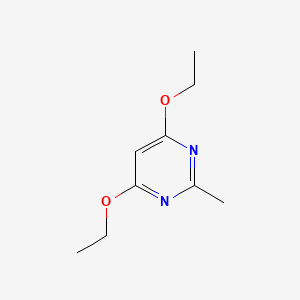
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Übersicht
Beschreibung
“1-(Pyridin-4-yl)cyclohexane-1-carbonitrile” is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-yl)cyclohexane-1-carbonitrile” consists of a cyclohexane ring attached to a pyridine ring via a carbonitrile group . The InChI code for this compound is 1S/C12H14N2/c13-9-12(6-4-10-5-7-14-8-10)11-2-1-3-15-11/h1-3,8-9H,4-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-4-yl)cyclohexane-1-carbonitrile” include a molecular weight of 186.25 . Unfortunately, specific information on its melting point, boiling point, and density was not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
HepDirect Prodrug Intermediates
(S)-1-(Pyridin-4-yl)-1,3-propanediol: serves as a vital intermediate in the synthesis of HepDirect prodrugs. These prodrugs are designed to selectively release nucleoside monophosphates (NMPs) in hepatocytes (liver cells) while remaining intact in plasma and extrahepatic tissues. Notably, (S)-1-(Pyridin-4-yl)-1,3-propanediol has found applications in liver cancer drugs, such as MB-07133, which is currently in phase III clinical trials .
1,2,4-Triazines and Analog Synthesis
The compound can serve as a building block for the synthesis of novel 1,2,4-triazines and their analogs. These heterocyclic compounds exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Researchers have explored their potential as drug candidates and agrochemicals .
Crystal Engineering Studies
Structural studies on related compounds, such as N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide, have revealed intriguing crystal structures. These investigations contribute to our understanding of supramolecular interactions, polymorphism, and crystal packing. Such knowledge informs drug design and formulation strategies .
Chemodivergent Synthesis
Researchers have employed (S)-1-(Pyridin-4-yl)-1,3-propanediol in chemodivergent syntheses to access N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds have varied medicinal applications, including antiviral, anticancer, and anti-inflammatory properties. The synthetic routes enable efficient access to diverse chemical space .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVILSGXISBONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)cyclohexane-1-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]](/img/structure/B3257342.png)

![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257367.png)
![N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3257370.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)






